2-Amino-4-fluoro-5-(propan-2-yloxy)phenol
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Overview
Description
2-Amino-4-fluoro-5-(propan-2-yloxy)phenol is an organic compound with the molecular formula C9H12FNO2 It is a phenolic compound that contains an amino group, a fluoro substituent, and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol typically involves the reaction of 4-fluoro-2-nitrophenol with isopropyl alcohol in the presence of a base to form the corresponding ether. This intermediate is then reduced to the amino derivative using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-5-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-fluoro-5-(propan-2-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The fluoro substituent can enhance the compound’s stability and reactivity, while the amino group can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-fluorophenol: Lacks the propan-2-yloxy group, making it less hydrophobic.
4-Fluoro-2-nitrophenol: Contains a nitro group instead of an amino group, affecting its reactivity.
2-Amino-5-fluoro-4-(propan-2-yloxy)phenol: Similar structure but with different substitution patterns.
Uniqueness
2-Amino-4-fluoro-5-(propan-2-yloxy)phenol is unique due to the presence of both the fluoro and propan-2-yloxy groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12FNO2 |
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Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-amino-4-fluoro-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5,12H,11H2,1-2H3 |
InChI Key |
QTQCNRHPMITHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)O)N)F |
Origin of Product |
United States |
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